Cas no 101691-65-0 ((oxan-4-yl)methyl 4-methylbenzene-1-sulfonate)

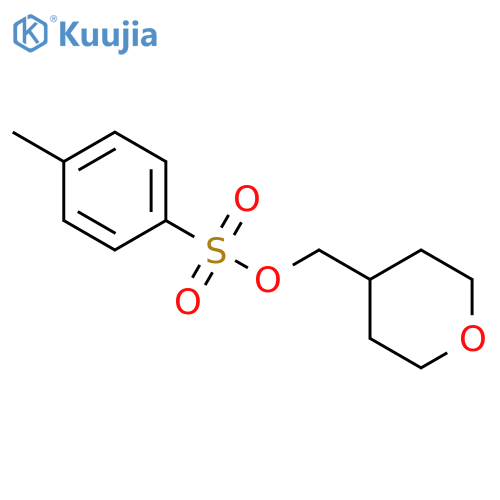

101691-65-0 structure

商品名:(oxan-4-yl)methyl 4-methylbenzene-1-sulfonate

CAS番号:101691-65-0

MF:C13H18O4S

メガワット:270.344623088837

MDL:MFCD09475806

CID:134532

PubChem ID:19077576

(oxan-4-yl)methyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

-

- (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

- (Tetrahydropyran-4-yl)methyl tosylate

- 2H-Pyran-4-methanol,tetrahydro-, 4-(4-methylbenzenesulfonate)

- Toluene-4-sulfonic acid tetrahydro-pyran-4-ylmethyl ester

- toluene-4-sulfonic acid tetrahydropyran-4-ylmethyl ester

- oxan-4-ylmethyl 4-methylbenzenesulfonate

- (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulphonate

- (Tetrahydro-2H-pyran-4-yl)methyl tosylate

- (Oxan-4-yl)methyl 4-methylbenzene-1-sulfonate

- (Tetrahydro-2H-pyran-4-yl)methyl4-methylbenzenesulphonate

- (tetrahydro-2H-pyran-4-yl)methyl4-methylbenzenesulfonate

- DTXSID70597851

- CS-0045942

- SY122908

- Toluene-4-sulfonic acid tetrahydro-pyran-4-yl-methyl ester

- EN300-234821

- BEA69165

- 2H-Pyran-4-methanol, tetrahydro-, 4-(4-methylbenzenesulfonate)

- AS-38466

- (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzene-sulfonate

- AKOS015855083

- DCBKCZSYJRZBDB-UHFFFAOYSA-N

- SCHEMBL282892

- A897094

- F2147-0725

- MFCD09475806

- tetrahydropyran-4-ylmethyl 4-methylbenzenesulfonate

- Toluene-4-sulfonic acid tetrahydropyran-4-ylmethylester

- 101691-65-0

- toluene-4-sulfonic acid tetrahydro-pyran-4yl-methyl ester

- Toluene-4-sulfonic acid tetrahydopyran-4-ylmethylester

- (oxan-4-yl)methyl 4-methylbenzene-1-sulfonate

-

- MDL: MFCD09475806

- インチ: 1S/C13H18O4S/c1-11-2-4-13(5-3-11)18(14,15)17-10-12-6-8-16-9-7-12/h2-5,12H,6-10H2,1H3

- InChIKey: DCBKCZSYJRZBDB-UHFFFAOYSA-N

- ほほえんだ: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(=O)OC([H])([H])C1([H])C([H])([H])C([H])([H])OC([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 270.09300

- どういたいしつりょう: 270.09258022g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 333

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- PSA: 60.98000

- LogP: 3.20770

(oxan-4-yl)methyl 4-methylbenzene-1-sulfonate セキュリティ情報

- 危害声明: Irritant

-

危険物標識:

(oxan-4-yl)methyl 4-methylbenzene-1-sulfonate 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(oxan-4-yl)methyl 4-methylbenzene-1-sulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116582-100g |

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate |

101691-65-0 | 98% | 100g |

¥5043.00 | 2023-11-22 | |

| Life Chemicals | F2147-0725-0.5g |

(oxan-4-yl)methyl 4-methylbenzene-1-sulfonate |

101691-65-0 | 95% | 0.5g |

$19.0 | 2023-09-06 | |

| Life Chemicals | F2147-0725-1g |

(oxan-4-yl)methyl 4-methylbenzene-1-sulfonate |

101691-65-0 | 95% | 1g |

$21.0 | 2023-09-06 | |

| Key Organics Ltd | AS-38466-5MG |

(tetrahydropyran-4-yl)methyl tosylate |

101691-65-0 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| Ambeed | A802146-10g |

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate |

101691-65-0 | 98% | 10g |

$43.0 | 2025-02-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19935-25g |

(Tetrahydro-2H-pyran-4-yl)methyl4-methylbenzenesulfonate |

101691-65-0 | 98% | 25g |

¥807.0 | 2024-07-18 | |

| abcr | AB235819-25 g |

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulphonate, 98%; . |

101691-65-0 | 98% | 25 g |

€327.60 | 2023-07-20 | |

| eNovation Chemicals LLC | D556279-5g |

(tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate |

101691-65-0 | 98% | 5g |

$120 | 2024-05-25 | |

| Key Organics Ltd | AS-38466-1MG |

(tetrahydropyran-4-yl)methyl tosylate |

101691-65-0 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | AS-38466-25G |

(tetrahydropyran-4-yl)methyl tosylate |

101691-65-0 | >95% | 25g |

£624.00 | 2025-02-09 |

(oxan-4-yl)methyl 4-methylbenzene-1-sulfonate 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

101691-65-0 ((oxan-4-yl)methyl 4-methylbenzene-1-sulfonate) 関連製品

- 38261-81-3((S)-(+)-2-Methyl-1-butanol p-Toluenesulfonate)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:101691-65-0)(oxan-4-yl)methyl 4-methylbenzene-1-sulfonate

清らかである:99%/99%

はかる:25g/100g

価格 ($):194.0/591.0